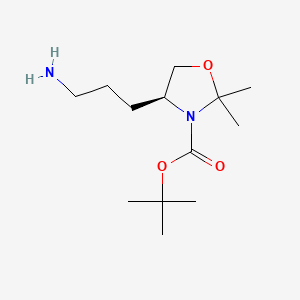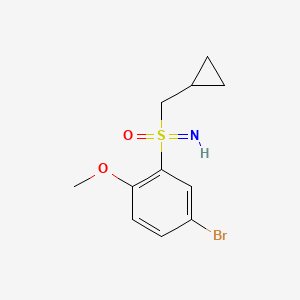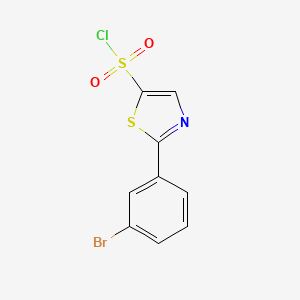
1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride, also known as BMCDH, is a synthetic organic compound that has been widely used in both scientific research and laboratory experiments. BMCDH has been found to have a variety of biochemical and physiological effects and has been used in a range of applications.
Mécanisme D'action
The mechanism of action of 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride is not yet fully understood. However, it is believed that the hydrochloride group of the molecule is responsible for its reactivity, as it is able to act as a proton acceptor or donor in various reactions. Additionally, the bromomethyl group of the molecule is thought to increase the reactivity of the molecule by acting as a nucleophile.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride are not yet fully understood. However, it has been found to have a variety of effects on cells and tissues, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of enzymes involved in the synthesis of fatty acids. Additionally, 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride has been found to have anti-inflammatory and anti-fungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a relatively stable compound and is not easily degraded by light or air. However, 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride also has some limitations. It is not soluble in water, and it is not very soluble in organic solvents. Additionally, it is not very soluble at high temperatures.
Orientations Futures
There are a number of potential future directions for 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride research. One potential area of research is to further explore its biochemical and physiological effects, such as its effects on cell proliferation and apoptosis. Additionally, further research could be conducted to explore the potential medical applications of 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride, as well as its potential uses in drug synthesis. Additionally, further research could be conducted to explore the potential uses of 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride as a catalyst in various reactions, as well as its potential uses in the synthesis of other organic compounds. Finally, further research could be conducted to explore the potential uses of 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride in industrial applications, such as the production of polymers and other materials.
Méthodes De Synthèse
1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride is synthesized through a multi-step process. The first step involves the reaction of 3,3-difluorocyclobutan-1-amine with bromomethylmagnesium bromide to form the intermediate 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine. This intermediate is then reacted with hydrochloric acid to form the final product, 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride.
Applications De Recherche Scientifique
1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride has a variety of scientific research applications. It has been used in the synthesis of various organic compounds, including heterocyclic compounds, and has been used as a reactant in the synthesis of a range of pharmaceuticals and other compounds. Additionally, 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride has been used as a catalyst in a variety of reactions, including the hydroamination of alkenes.
Propriétés
IUPAC Name |
1-(bromomethyl)-3,3-difluorocyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrF2N.ClH/c6-3-4(9)1-5(7,8)2-4;/h1-3,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHBLWAEPFOAFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(CBr)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrClF2N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.48 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-tert-butyl 8-methyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate hydrochloride](/img/structure/B6611241.png)
![10-(3-methylphenyl)-7-thia-1,9-diazatricyclo[6.3.0.0,2,6]undeca-2(6),8,10-triene hydrochloride](/img/structure/B6611246.png)
![7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6611257.png)
![(5-bromo-2-methoxyphenyl)(imino)[(oxan-4-yl)methyl]-lambda6-sulfanone](/img/structure/B6611262.png)
![[(5-bromo-2-methoxyphenyl)(cyclobutyl)imino-lambda6-sulfanyl]one](/img/structure/B6611266.png)


![(2S,5R,6R)-6-[(5S)-5-amino-5-carboxypentanamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, diethylamine](/img/structure/B6611286.png)
![[3-(methoxymethyl)oxolan-3-yl]methanesulfonyl chloride](/img/structure/B6611298.png)



